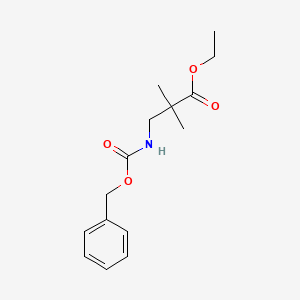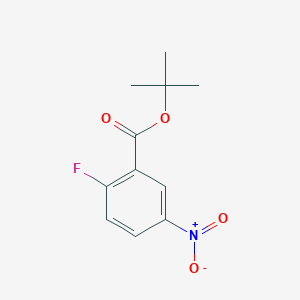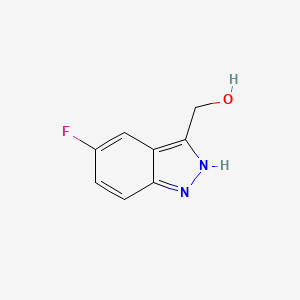
(5-Fluoro-1H-indazol-3-yl)méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-1H-indazol-3-yl)methanol is a heterocyclic organic compound with the molecular formula C8H7FN2O It is characterized by the presence of a fluorine atom at the 5-position of the indazole ring and a methanol group at the 3-position
Applications De Recherche Scientifique
(5-Fluoro-1H-indazol-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Materials Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for research purposes.
Mécanisme D'action
Target of Action
Indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indazole derivatives valuable for treatment development .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and modulate certain kinases, such as chk1, chk2, and sgk . This modulation can lead to changes in the cell’s behavior, potentially treating diseases induced by these kinases, such as cancer .
Biochemical Pathways
Indazole derivatives have been found to impact a broad range of biochemical pathways due to their interaction with various receptors . These affected pathways can lead to downstream effects, influencing a variety of biological activities .
Result of Action
Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.
Action Environment
For instance, this compound is recommended to be stored in a dry environment at 2-8°C , suggesting that temperature and moisture could affect its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-1H-indazol-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindazole.
Functionalization: The 3-position of the indazole ring is functionalized to introduce the methanol group. This can be achieved through various methods, including nucleophilic substitution or reduction reactions.
One common synthetic route involves the reaction of 5-fluoroindazole with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, to yield (5-Fluoro-1H-indazol-3-yl)methanol.
Industrial Production Methods
Industrial production of (5-Fluoro-1H-indazol-3-yl)methanol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 5-fluoroindazole are synthesized and stored.
Reaction Optimization: The reaction conditions are optimized for large-scale production, ensuring high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Fluoro-1H-indazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: The major products include 5-fluoro-1H-indazole-3-carboxaldehyde and 5-fluoro-1H-indazole-3-carboxylic acid.
Reduction: The major product is 5-fluoro-1H-indazol-3-ylamine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted indazole derivatives.
Comparaison Avec Des Composés Similaires
(5-Fluoro-1H-indazol-3-yl)methanol can be compared with other similar compounds, such as:
(5-Chloro-1H-indazol-3-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(5-Bromo-1H-indazol-3-yl)methanol: Similar structure but with a bromine atom instead of fluorine.
(5-Methyl-1H-indazol-3-yl)methanol: Similar structure but with a methyl group instead of fluorine.
The uniqueness of (5-Fluoro-1H-indazol-3-yl)methanol lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Propriétés
IUPAC Name |
(5-fluoro-2H-indazol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNPPRWQIBANBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625980 |
Source


|
| Record name | (5-Fluoro-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518990-02-8 |
Source


|
| Record name | (5-Fluoro-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

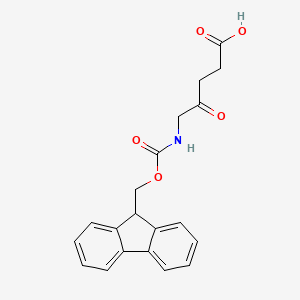
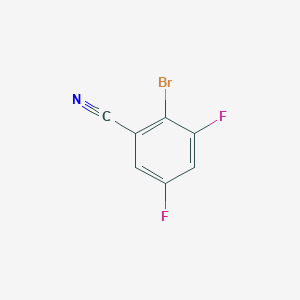
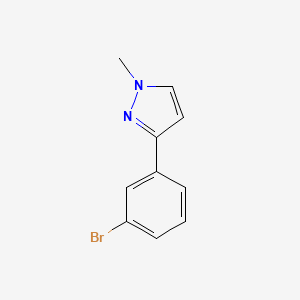
![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)
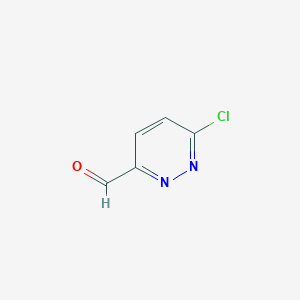
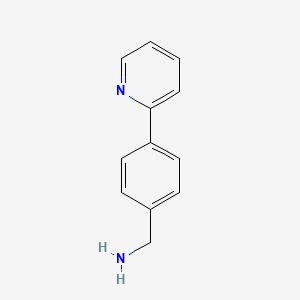
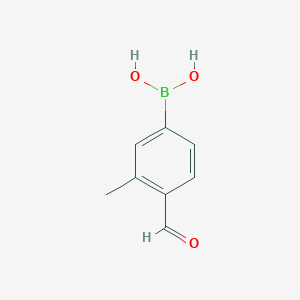
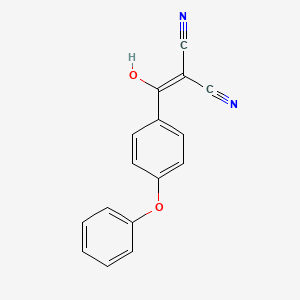
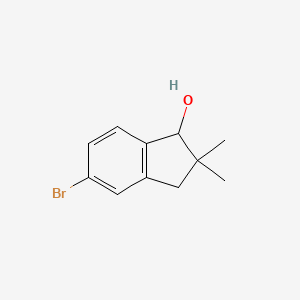
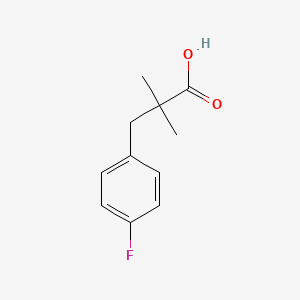
![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)
